molecular formula C8H5BrF4O B1527688 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene CAS No. 870063-18-6

1-Bromo-4-fluoro-2-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1527688
M. Wt: 273.02 g/mol
InChI Key: BEJOCBPQBFEUNB-UHFFFAOYSA-N
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Patent
US07704997B1

Procedure details

2-Bromo-5-fluoro-phenol was reacted with 1,1,1-trifluoro-2-iodo-ethane according to the method of Example 108A to provide the title compound. MS (DCI/NH3) m/z 273 (M)+, 275 (M+2)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[F:10][C:11]([F:15])([F:14])[CH2:12]I>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][CH2:12][C:11]([F:15])([F:14])[F:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CI)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.